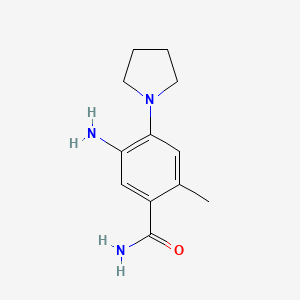

5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide

Description

Structural Characterization of 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 5-amino-2-methyl-4-pyrrolidin-1-ylbenzamide , reflecting its substitution pattern on the benzamide core. The molecular formula is C₁₂H₁₇N₃O , with a molecular weight of 219.28 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| SMILES | CC1=CC(=C(C=C1C(=O)N)N)N2CCCC2 |

| InChI Key | PKYAMCVDFZCBIP-UHFFFAOYSA-N |

| CAS Registry Number | 2752941-08-3 |

The amino group at position 5, methyl group at position 2, and pyrrolidinyl group at position 4 define its substitution pattern. The benzamide backbone consists of a benzene ring fused to a carboxamide group (-CONH₂).

Molecular Geometry and Conformational Analysis

The pyrrolidine ring adopts a twisted envelope conformation , as observed in related benzamide derivatives. Intramolecular hydrogen bonding between the amino group (N-H) and the carbonyl oxygen (C=O) stabilizes the planar arrangement of the benzamide core. Key geometric parameters include:

| Parameter | Value (Å or °) |

|---|---|

| C=O Bond Length | 1.224 Å (DFT-optimized) |

| N-H···O Hydrogen Bond | 2.12 Å (IR-derived) |

| Pyrrolidine Puckering | Phase angle (P) = 144°, Φₘₐₓ = 38° |

Density Functional Theory (DFT) calculations reveal that the planar benzamide moiety and non-planar pyrrolidine ring create a steric environment conducive to interactions with biological targets. The methyl group at position 2 introduces slight torsional strain, offset by resonance stabilization of the amide group.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆) :

- ¹³C NMR :

Infrared (IR) Spectroscopy

- Strong absorption at 1654 cm⁻¹ (C=O stretch) and 3340 cm⁻¹ (N-H stretch), consistent with amide functional groups. The 1598 cm⁻¹ band corresponds to aromatic C=C vibrations.

Mass Spectrometry

Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction of a structurally analogous benzamide derivative (C₁₃H₁₉N₃O) reveals a triclinic crystal system with space group P-1. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Unit Cell Dimensions | a = 8.115 Å, b = 8.656 Å, c = 22.641 Å |

| Angles | α = 81.34°, β = 80.17°, γ = 65.83° |

| Volume | 1423.9 ų |

| Density | 1.312 g/cm³ |

The solid-state structure exhibits π-π stacking between aromatic rings (3.8 Å separation) and N-H···O hydrogen bonds (2.15 Å) linking adjacent molecules into a 3D network.

Computational Molecular Modeling

DFT studies at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

- HOMO-LUMO Gap : 4.32 eV, indicating moderate reactivity.

- Electrostatic Potential (ESP) : The amide oxygen acts as a nucleophilic site (ESP = -0.42 e/Ų), while the pyrrolidine nitrogen is electrophilic (ESP = +0.38 e/Ų).

- Mulliken Charges :

- C=O: -0.56 e

- NH₂: -0.34 e

- Pyrrolidine N: -0.18 e

Molecular dynamics simulations predict solvent-accessible surface area (SASA) of 485 Ų, suggesting high solubility in polar aprotic solvents.

Properties

IUPAC Name |

5-amino-2-methyl-4-pyrrolidin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-8-6-11(15-4-2-3-5-15)10(13)7-9(8)12(14)16/h6-7H,2-5,13H2,1H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYAMCVDFZCBIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N)N)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methyl-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 2-methyl-4-nitrobenzamide.

Reduction of the Nitro Group: The nitro group in 2-methyl-4-nitrobenzamide is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Introduction of the Pyrrolidinyl Group: The final step involves the nucleophilic substitution of the amino group with pyrrolidine under basic conditions to yield 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The compound can be reduced further to form corresponding amines.

Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Hydrogen gas (H₂) in the presence of a catalyst like Pd/C.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Drug Development

5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide serves as a crucial scaffold in the development of new pharmacological agents. Its structural characteristics allow for modifications that enhance its interaction with specific biological targets, particularly in the treatment of neurological disorders. The compound's ability to engage with receptors in the brain positions it as a promising candidate for further drug design aimed at conditions such as depression and anxiety disorders.

Mechanism of Action

The mechanism by which 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide exerts its effects involves binding to specific enzymes or receptors. The presence of the pyrrolidinyl group is significant as it enhances the compound's binding affinity, leading to modulation of receptor activity and subsequent biological effects. For instance, it has been noted for its potential inhibitory effects on certain enzyme activities, which can be pivotal in therapeutic contexts.

Biological Studies

Enzyme Inhibition and Receptor Binding

Research has highlighted the compound's role in enzyme inhibition assays and receptor binding studies. A notable application is its use in investigating the P2X7 receptor, implicated in pain and inflammation pathways. Studies have shown that derivatives of this compound can act as antagonists to the P2X7 receptor, demonstrating efficacy in reducing inflammatory responses in preclinical models .

Case Study: P2X7 Receptor Antagonism

A specific study examined a related compound that shares structural similarities with 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide. It was found to significantly inhibit calcium flux mediated by the P2X7 receptor, with IC50 values indicating potent activity. In vivo experiments demonstrated that this antagonist could reduce inflammation and pain markers in animal models, suggesting potential clinical applications for managing pain and inflammatory diseases .

Industrial Applications

Synthesis Intermediate

In industrial settings, 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide is utilized as an intermediate for synthesizing more complex organic molecules. Its versatility allows it to be incorporated into various pharmaceutical compounds and agrochemicals, facilitating the production of novel materials with enhanced properties.

Data Table: Comparative Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Scaffold for drug development targeting neurological disorders | Modifying structure for enhanced receptor interaction |

| Biological Studies | Enzyme inhibition and receptor binding assays | P2X7 receptor antagonism studies |

| Industrial Applications | Intermediate for synthesizing complex organic molecules | Production of pharmaceuticals and agrochemicals |

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidinyl group enhances its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact: The nitro (electron-withdrawing) and trimethoxy (electron-donating) groups in [3D] and [3A] enhance antifungal activity against Aspergillus species compared to simpler analogs.

- Pyrrolidine Modifications : The 2″,5″-dioxo pyrrolidine in [3D] and [3A] introduces additional hydrogen-bonding sites, which may enhance target binding. In contrast, the unmodified pyrrolidine in the target compound could reduce polarity, affecting membrane permeability .

Neuroleptic Benzamide Derivatives

Benzamide derivatives like amisulpride, tiapride, and sulpiride are clinically used neuroleptics. Their structural similarities and differences with 5-amino-2-methyl-4-(pyrrolidin-1-yl)benzamide are critical for understanding pharmacological divergence:

Key Observations :

- Functional Group Influence: Neuroleptic benzamides typically feature sulfonamide or methoxy groups at the 2- and 5-positions, which are critical for dopamine receptor binding. The absence of these groups in 5-amino-2-methyl-4-(pyrrolidin-1-yl)benzamide suggests a different pharmacological profile, likely excluding neuroleptic activity .

- Pyrrolidine vs. Sulfonamide : The pyrrolidine group in the target compound may engage distinct biological targets compared to the sulfonamide moieties in amisulpride and tiapride.

Research Findings and Discussion

Antifungal Potential: The pyrrolidine ring in benzamide derivatives correlates with antifungal activity, but substituents like nitro or methoxy groups enhance potency. The amino and methyl groups in 5-amino-2-methyl-4-(pyrrolidin-1-yl)benzamide may position it as a moderate antifungal agent, though experimental validation is needed .

Divergence from Neuroleptics : Structural distinctions (e.g., lack of sulfonamide/methoxy groups) suggest the compound is unlikely to exhibit dopamine receptor antagonism, distinguishing it from clinical neuroleptics .

Synthetic Flexibility : The benzamide scaffold allows for modular substitution, enabling optimization for specific therapeutic applications.

Biological Activity

Receptor Interactions

The pyrrolidine ring and methylamino group of 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide play crucial roles in binding to specific molecular targets, such as enzymes or receptors. This interaction modulates the activity of these targets, leading to various biological effects. The compound's unique structure allows it to interact with multiple biological systems, making it a versatile candidate for drug development.

Antibacterial Activity

Research has shown that pyrrolyl benzamide derivatives, structurally similar to our compound of interest, exhibit significant antibacterial properties. In particular, some of these derivatives have demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data for 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide is not available, its structural similarity suggests potential antibacterial activity.

Anticancer Potential

Studies on related compounds have revealed promising anticancer properties. For instance, certain N-acylated-2-amino-5-benzyl-1,3-thiazoles, which share some structural features with our compound, have shown anticancer activity in vitro . While direct studies on 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide are lacking, its structural elements suggest potential anticancer activity that warrants further investigation.

Enzyme Inhibition

The compound's structure indicates potential for enzyme inhibition. Similar benzamide derivatives have shown inhibitory activity against enzymes such as Monoacylglycerol Lipase (MAGL) . While specific data for 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide is not available, its structural features suggest it may possess enzyme inhibitory properties.

Comparative Analysis

To better understand the biological activity of 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide, we can compare it to similar compounds:

This comparison highlights the diverse biological activities of structurally related compounds, suggesting that 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide may possess multiple biological activities that are yet to be fully explored.

Future Research Directions

Given the limited specific data on 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide, future research should focus on:

- Comprehensive screening against various biological targets to identify its primary activities.

- Structure-activity relationship studies to optimize its potency and selectivity.

- In vitro and in vivo studies to evaluate its potential as an antibacterial or anticancer agent.

- Investigation of its pharmacokinetic properties and toxicity profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide, and how can reaction conditions be standardized to ensure reproducibility?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, heating 2-fluorobenzaldehyde derivatives with pyrrolidine in DMF at 150°C under inert conditions, followed by purification via column chromatography. Reaction progress should be monitored using TLC (Rf ~0.5 in ethyl acetate/hexane) and validated via <sup>1</sup>H NMR (e.g., δ 10.01 ppm for aldehyde protons) . Standardization requires strict control of temperature (±2°C), solvent purity (HPLC-grade), and stoichiometric ratios (1:1.05 amine:aldehyde) to minimize side products .

Q. Which analytical techniques are critical for validating the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions (e.g., pyrrolidine ring protons at δ 3.33–3.30 ppm) and LC-MS for molecular ion verification ([M+H]<sup>+</sup> at m/z 260.2). Elemental analysis (e.g., N% ~12.3%) and HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) are essential for quantifying impurities .

Advanced Research Questions

Q. How can computational chemistry be leveraged to optimize the synthesis and reaction pathways for this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers in key steps like pyrrolidine substitution. Pair this with cheminformatics tools to screen solvent effects (e.g., DMF vs. DMSO polarity) and predict regioselectivity. ICReDD’s integrated computational-experimental workflows can reduce trial-and-error by 40–60% .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC50 variability) for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Use isogenic cell lines to minimize genetic variability.

- Control solvent concentrations (e.g., DMSO ≤0.1% v/v).

- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

- Cross-reference with orthogonal assays (e.g., enzymatic vs. cellular) to confirm mechanism .

Q. How can the compound’s selectivity for specific biological targets be enhanced through structural modifications?

- Methodological Answer : Conduct SAR studies focusing on:

- Pyrrolidine substitution : Replace with piperidine (6-membered ring) to alter steric effects.

- Benzamide modifications : Introduce electron-withdrawing groups (e.g., -NO2) at position 2 to modulate H-bonding.

- Amide linker : Replace with sulfonamide for improved metabolic stability.

Validate modifications using molecular docking (AutoDock Vina) against target proteins (e.g., kinases) and ADMET predictions .

Q. What advanced purification techniques address challenges in isolating polar byproducts during synthesis?

- Methodological Answer : Use preparative HPLC with a polar stationary phase (e.g., HILIC) and gradient elution (water/acetonitrile + 0.1% formic acid). For scale-up, employ simulated moving bed (SMB) chromatography. Monitor by LC-MS in real-time to isolate trace impurities (<0.5%) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR spectral data reported for this compound in different solvents?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) can alter proton chemical shifts by 0.2–0.5 ppm. For resolution:

- Record heteronuclear (HSQC, HMBC) NMR to confirm assignments.

- Compare with computed NMR spectra (GIAO method) for solvent-specific predictions .

Experimental Design Considerations

Q. What factorial design approaches are recommended for optimizing multi-step syntheses of this compound?

- Methodological Answer : Use a 2<sup>k</sup> factorial design to screen variables (temperature, catalyst loading, solvent ratio). For 3 critical factors (e.g., 120–160°C, 1–5 mol% catalyst, 1:1–1:2 amine:aldehyde), perform ANOVA to identify significant interactions. Follow with response surface methodology (RSM) to pinpoint optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.